[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride
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Overview
Description
“[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C12H25ClN2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C11H22N2.2ClH/c12-11-5-7-13(8-6-11)9-10-3-1-2-4-10;;/h10-11H,1-9,12H2;2*1H
. This code provides a unique representation of the molecule’s structure.
Mechanism of Action
The mechanism of action of [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride is not fully understood. It is believed to work by inhibiting the activity of AChE, which prevents the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to a variety of effects on the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the synaptic cleft, which can lead to increased alertness, improved cognitive function, and improved motor control. This compound has also been shown to increase the release of dopamine, which can lead to feelings of pleasure and reward.
Advantages and Limitations for Lab Experiments
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride has several advantages and limitations when used in lab experiments. One advantage is its low cost and ease of synthesis. This compound is also relatively stable, making it suitable for long-term storage. However, this compound is not a very potent inhibitor of AChE, so it may not be suitable for experiments that require high concentrations of the enzyme.
Future Directions
There are several potential future directions for research involving [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride. One potential application is the development of new drugs that target AChE. This compound could also be used to study the effects of drugs on the central nervous system. Additionally, this compound could be used to investigate the effects of acetylcholine on memory and learning. Finally, this compound could be used to study the effects of acetylcholine on other neurotransmitters, such as dopamine and serotonin.
Synthesis Methods
The synthesis of [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride is a multi-step process that involves the condensation of cyclopentylmethylpiperidine with formaldehyde. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with hydrochloric acid to form this compound dihydrochloride. This method of synthesis is known to be efficient and relatively simple.
Scientific Research Applications
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine dihydrochloride has been used in a variety of scientific research applications. It is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes this compound a useful tool in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. This compound has also been used to study the effects of drugs on the central nervous system.
Properties
IUPAC Name |
[1-(cyclopentylmethyl)piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-9-11-5-7-14(8-6-11)10-12-3-1-2-4-12;;/h11-12H,1-10,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWIPRNIRXOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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